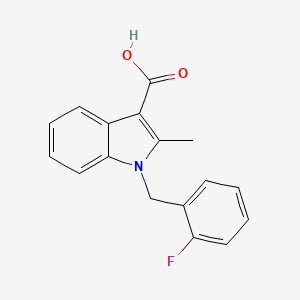![molecular formula C22H29N3O5 B603193 3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one CAS No. 1676097-29-2](/img/structure/B603193.png)
3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyranone core with multiple functional groups, including a piperazine ring and a morpholine moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with the formation of the pyranone core, followed by the introduction of the piperazine and morpholine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like methanol or dichloromethane. The temperature and pH conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent quality and efficiency. Purification processes, such as crystallization or chromatography, are employed to isolate the desired product from by-products and impurities .
化学反应分析
Types of Reactions
3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine and morpholine groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyranone ring can produce a dihydropyran derivative .
科学研究应用
3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one has several scientific research applications:
作用机制
The mechanism of action of 3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the excited-state intramolecular proton transfer (ESIPT) phenomenon, which enhances its sensitivity and selectivity for metal ion detection . In biological systems, the compound may interact with cellular enzymes and receptors, leading to its observed pharmacological effects .
相似化合物的比较
Similar Compounds
3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: A related compound with similar fluorescent properties used for metal ion detection.
2-(3-hydroxy-4-methoxyphenyl)ethyl-1-O-β-D-(4-O-feruloyl): Another compound with potential biological activities.
Uniqueness
3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to act as a fluorescent probe and its potential pharmacological activities make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
1676097-29-2 |
|---|---|
分子式 |
C22H29N3O5 |
分子量 |
415.5g/mol |
IUPAC 名称 |
3-hydroxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-(morpholin-4-ylmethyl)pyran-4-one |
InChI |
InChI=1S/C22H29N3O5/c1-28-20-5-3-2-4-18(20)25-8-6-23(7-9-25)16-21-22(27)19(26)14-17(30-21)15-24-10-12-29-13-11-24/h2-5,14,27H,6-13,15-16H2,1H3 |
InChI 键 |
MPKZLJDCZVBHMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=O)C=C(O3)CN4CCOCC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B603111.png)
amine](/img/structure/B603113.png)
![(2-methoxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine](/img/structure/B603114.png)
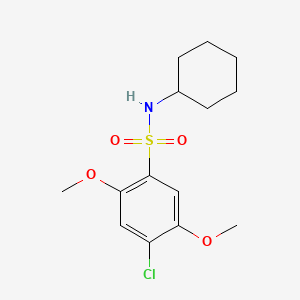
amine](/img/structure/B603116.png)
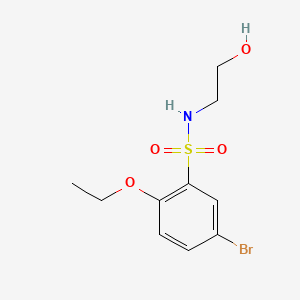
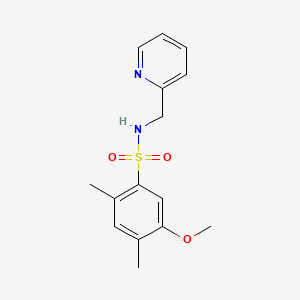
![(2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B603121.png)
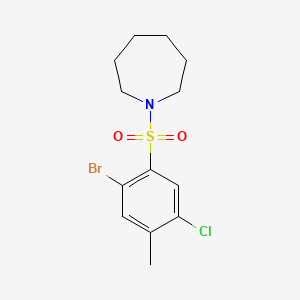
amine](/img/structure/B603124.png)
amine](/img/structure/B603126.png)
amine](/img/structure/B603127.png)
amine](/img/structure/B603132.png)
